Introduction: Unveiling a Versatile Chemical Intermediate
Introduction: Unveiling a Versatile Chemical Intermediate
An In-Depth Technical Guide to 4-Amino-3-methylbenzene-1-thiol
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
4-Amino-3-methylbenzene-1-thiol, identified by the CAS Number 859763-12-5 , is an aromatic aminothiol that serves as a highly valuable and versatile building block in synthetic chemistry.[1] Its unique structure, featuring a nucleophilic thiol group, a reactive amino group, and a strategically placed methyl group on a benzene ring, makes it a precursor for a diverse range of complex molecules. While not a therapeutic agent itself, its utility in the synthesis of heterocyclic scaffolds, functionalized polymers, and as a key component in bioconjugation reactions positions it as a compound of significant interest for professionals in drug discovery and materials science. This guide provides a comprehensive overview of its properties, synthesis, handling, and applications, grounded in established scientific principles and safety protocols.
Part 1: Core Physicochemical and Structural Characteristics
The functionality and potential applications of 4-Amino-3-methylbenzene-1-thiol are dictated by its fundamental chemical and physical properties.
Chemical Structure
The molecule consists of a benzene ring substituted with an amino (-NH2) group, a methyl (-CH3) group, and a thiol (-SH) group. The amino and thiol groups are positioned para to each other, with the methyl group adjacent to the amino group.
Caption: Chemical structure of 4-Amino-3-methylbenzene-1-thiol.
Physicochemical Data Summary
The following table summarizes the key computed and experimental properties of this compound.
| Property | Value | Source |
| CAS Number | 859763-12-5 | Sigma-Aldrich[1] |
| Molecular Formula | C₇H₉NS | PubChem[2] |
| Molecular Weight | 139.22 g/mol | PubChem[2] |
| Synonyms | 4-amino-3-methylbenzenethiol | Sigma-Aldrich[1] |
| InChI Key | CRRYCJCMAGAZIH-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Part 2: Reactivity and Synthetic Utility
The synthetic value of 4-Amino-3-methylbenzene-1-thiol stems from the distinct reactivity of its functional groups.
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Thiol (-SH) Group: As a soft nucleophile, the thiol group is highly reactive towards electrophiles.[3] It readily participates in S-alkylation, S-acylation, and addition reactions. Its propensity for oxidation to form disulfides (-S-S-) is a key reaction pathway that can be used strategically or must be prevented through the use of inert atmospheres. In drug development, thiol groups are crucial for metal chelation, antioxidant activity, and for site-specific bioconjugation with reagents like maleimides.[3][4]
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Amino (-NH₂) Group: The amino group is a primary amine, exhibiting characteristic nucleophilicity and basicity. It can be acylated to form amides, alkylated, or undergo diazotization when treated with nitrous acid. This diazonium intermediate is highly versatile and can be substituted with a wide range of functional groups.[5]
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Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating amino and methyl groups. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves, influencing the regioselectivity of further functionalization.
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Methyl (-CH₃) Group: The presence of the methyl group is not trivial. In medicinal chemistry, the addition of a methyl group—often termed the "magic methyl" effect—can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties.[6] It can enhance metabolic stability by blocking sites of oxidation, improve binding affinity through favorable hydrophobic interactions, and influence the overall conformation of the molecule.[6]
Part 3: Applications in Research and Development
Synthesis of Heterocyclic Scaffolds
The ortho-relationship between the amino and thiol groups in analogous compounds is a classic precursor for the synthesis of benzothiazoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities. While this specific isomer has a para-relationship, its functional groups are still prime candidates for constructing other complex heterocyclic systems, such as triazoles, which are known for their diverse pharmacological profiles.[7][8] The amino group can react with carbonyl compounds to form Schiff bases, which can then undergo further cyclization reactions.[8]
Bioconjugation and Radiopharmaceutical Development
The high nucleophilicity and relatively low abundance of free thiols in biological systems (compared to amines) make them ideal targets for site-specific modification of biomolecules.[4] Maleimide-based reagents, for instance, react selectively with thiols under mild, aqueous conditions to form stable thioether bonds.[4] This makes thiol-containing molecules like 4-Amino-3-methylbenzene-1-thiol valuable as linkers or prosthetic groups for attaching drugs, imaging agents, or radiolabels to proteins and antibodies, a critical technology in the development of diagnostics and therapeutics.[4]
Functional Polymer Synthesis
Thiol-containing monomers can be polymerized to create materials with unique properties. For example, polymers functionalized with thiols have been synthesized for applications in heavy metal adsorption from aqueous solutions, demonstrating the utility of the thiol group's affinity for metals.[9] The presence of the amino group on 4-Amino-3-methylbenzene-1-thiol offers an additional site for polymerization or post-polymerization modification, enabling the creation of multifunctional materials.
Part 4: Safety, Handling, and Experimental Protocols
Trustworthiness in the laboratory begins with a rigorous adherence to safety. The information below is synthesized from representative Safety Data Sheets (SDS) for structurally similar aminothiols and should be treated as a baseline for safe laboratory practice.
Hazard Identification and Personal Protective Equipment (PPE)
Aminothiols are often classified as hazardous. They can be toxic if swallowed, inhaled, or in contact with skin, and may cause severe skin and eye irritation or damage.[10][11] Many also have a strong, unpleasant odor ("stench").[11]
GHS Hazard Summary (Typical for Aminothiols)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 1B / 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
Standard Laboratory Handling Protocol
This protocol represents a self-validating system for minimizing exposure and ensuring experimental integrity.
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Engineering Controls: All manipulations, including weighing and transfers, MUST be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[13]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[13]
-
Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13] Keep away from heat, sparks, and open flames.[13] Incompatible materials include strong oxidizing agents and acids.[11]
-
Spill & Waste Management: In case of a spill, evacuate the area. Use an inert absorbent material for containment. Dispose of contaminated material and containers as hazardous waste in accordance with local, state, and federal regulations.[12]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. Call a poison center or doctor.[11]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[11]
-
Caption: Workflow for the safe handling of aminothiol reagents.
Conclusion
4-Amino-3-methylbenzene-1-thiol (CAS: 859763-12-5) is more than just a chemical entry in a catalog; it is a potent tool for molecular innovation. Its combination of reactive thiol and amino functionalities, coupled with the modulating effect of the methyl group, provides chemists with a versatile platform for constructing novel molecules with tailored properties. For researchers in drug discovery, it offers a gateway to new heterocyclic entities and advanced bioconjugation strategies. For materials scientists, it is a building block for functional polymers. A thorough understanding of its properties and a strict adherence to safety protocols are paramount to unlocking its full potential in the laboratory and beyond.
References
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Safety Data Sheet. (n.d.). [Link]
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CAS No : 1193-02-8| Chemical Name : 4-Amino-benzenethiol | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]
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Synthesis of Protected Amino Thymidines and New Thiol Derivatives of the Vascular Targeting Agent Combretastatin A-4. (n.d.). [Link]
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3-Amino-4-methylbenzene-1-thiol | C7H9NS | CID 57100696 - PubChem. (n.d.). PubChem. [Link]
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Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution. (2022, June 9). MDPI. [Link]
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4-Amino-2-methylbenzene-1-thiol | C7H9NS | CID 19867385 - PubChem. (n.d.). PubChem. [Link]
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Theranostics From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmace. (2024, March 25). Theranostics. [Link]
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Synthesis of 4-amino 3-methyl-1,2,4-triazole-5-thione (MTSNH) using microwave. - ResearchGate. (n.d.). ResearchGate. [Link]
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Importance of thiol in drug development (A); selected examples for the preparation of thioaminals (B) - ResearchGate. (n.d.). ResearchGate. [Link]
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Medicinal Thiols: Current Status and New Perspectives - PMC. (2021, January 1). NCBI. [Link]
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. (2018, March 6). ResearchGate. [Link]
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4-Amino-3-methylbenzene-1-diazonium | C7H8N3+ | CID 71385530 - PubChem. (n.d.). PubChem. [Link]
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The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023, August 15). NCBI. [Link]
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